Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate
Description
Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a cyclopropane-based ester derivative featuring a hydrazine-carboxyl moiety and trifluoromethyl-substituted anilino group. The dimethylamino group enhances solubility and electron-donating capacity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, a common strategy in drug design . Cyclopropane derivatives are widely studied for their conformational rigidity and bioactivity, as seen in synthetic intermediates like ethyl 2-(2-oxooxazolidin-3-yl)cyclopropanecarboxylate () and agrochemicals such as cyclanilide ().
Properties
IUPAC Name |
ethyl 2-[[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O4/c1-4-35-23(34)20-18(21(32)29-16-7-5-6-15(12-16)24(25,26)27)19(20)22(33)30-28-13-14-8-10-17(11-9-14)31(2)3/h5-13,18-20H,4H2,1-3H3,(H,29,32)(H,30,33)/b28-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUPYGNYTAKIOU-XODNFHPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1C(=O)NN=CC2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1C(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 490.47 g/mol. Its structure includes a cyclopropane ring, hydrazine moiety, and various aromatic substituents that may contribute to its biological activity.
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H25F3N4O4 |
| Molecular Weight | 490.47 g/mol |
| Density | 1.33 ± 0.1 g/cm³ |
| pKa | 13.07 ± 0.60 |
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antitumor Activity : Many derivatives of hydrazine have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Compounds with aromatic amines are frequently evaluated for their ability to inhibit bacterial growth and combat infections.
- Anti-inflammatory Effects : Some studies suggest that hydrazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Antitumor Activity :
- Antimicrobial Effects :
- Anti-inflammatory Properties :
Comparative Analysis with Related Compounds
| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Ethyl 2-[(2-{[4-(dimethylamino)phenyl]... | Moderate | High | Moderate |
| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl) | High | Moderate | Low |
| Hydrazine Derivative X | High | High | High |
Comparison with Similar Compounds
Key Observations:
- Cyclopropane Core : All compounds share a cyclopropane ring, which confers rigidity and influences binding affinity .
- Functional Groups: The target compound’s hydrazino-carbonyl group is distinct from the triazole (etaconazole) or sulfonamide (AVE 0991) groups in analogs, suggesting divergent mechanisms of action .
- Trifluoromethyl vs. Dichlorophenyl : The trifluoromethyl group in the target compound may enhance pharmacokinetic properties compared to dichlorophenyl-substituted agrochemicals (e.g., cyclanilide) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Cyclanilide | Etaconazole | Ethyl 2-(2-oxooxazolidin-3-yl)cyclopropanecarboxylate |
|---|---|---|---|---|
| Molecular Weight | ~550 (estimated) | 232.06 | 328.04 | 215.25 |
| LogP (Predicted) | High (due to CF₃) | Moderate | High | Moderate |
| Solubility | Low (non-ionic groups) | Low | Very low | Moderate (polar oxazolidinone) |
| Stability | High (CF₃ group) | Moderate | High | Moderate |
- Solubility: The target compound’s solubility is likely lower than oxazolidinone derivatives () due to its bulky hydrophobic substituents.
Research Findings and Methodological Considerations
Virtual Screening and Similarity Analysis
- Structural similarity metrics () indicate that the target compound’s bioactivity may align with trifluoromethyl-bearing drugs (e.g., antidiabetic agents) but diverge from dichlorophenyl agrochemicals.
- Dissimilarity in functional groups (e.g., hydrazino vs. triazole) could reduce off-target effects compared to etaconazole .
Antioxidant and Anti-inflammatory Potential
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives () exhibit antioxidant activity via radical scavenging. The target compound’s hydrazino-carbonyl group may similarly quench reactive oxygen species.
Preparation Methods
Cyclopropane Core Construction
The target compound’s cyclopropane backbone is synthesized via cyclopropanation of α,β-unsaturated esters. A widely employed method involves the reaction of acrylate derivatives with carbene precursors such as trimethylsulfoxonium iodide under basic conditions. For instance, ethyl acrylate derivatives react with in situ-generated carbenes (from trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide) to yield cyclopropane esters.
Example Reaction:
$$
\text{Ethyl acrylate} + \text{Trimethylsulfoxonium iodide} \xrightarrow{\text{NaH, DMSO}} \text{Ethyl cyclopropanecarboxylate}
$$
This step forms the bicyclic ester framework, critical for subsequent functionalization.
Introduction of Carbonyl Groups
The cyclopropane ring is functionalized with two carbonyl groups via oxidation or direct acylation. A common strategy involves Friedel-Crafts acylation or nucleophilic acyl substitution. For instance, ethyl cyclopropanecarboxylate undergoes sequential carbonylations using acyl chlorides in the presence of Lewis acids (e.g., AlCl₃).
Key Reaction Conditions:
- Reagent: Acetyl chloride or trifluoroacetyl chloride
- Catalyst: Anhydrous AlCl₃
- Solvent: Dichloromethane, 0–5°C
This step yields a dicarbonyl cyclopropane intermediate, essential for hydrazone and amide formation.
Hydrazone Moiety Synthesis
The hydrazine-linked 4-(dimethylamino)phenyl group is introduced via hydrazone formation. The dicarbonyl intermediate reacts with hydrazine hydrate, followed by condensation with 4-(dimethylamino)benzaldehyde.
Stepwise Procedure:
- Hydrazine Addition:
$$
\text{Dicarbonyl cyclopropane} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{Hydrazone intermediate}
$$ - Condensation with Aldehyde:
$$
\text{Hydrazone intermediate} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{Acetic acid}} \text{Hydrazone product}
$$
The acetic acid catalyzes imine formation, yielding the substituted hydrazone.
Amide Coupling with 3-(Trifluoromethyl)aniline
The remaining carbonyl group undergoes amidation with 3-(trifluoromethyl)aniline. Activation of the carbonyl as an acyl chloride (using thionyl chloride) precedes nucleophilic attack by the aniline.
Reaction Scheme:
- Acyl Chloride Formation:
$$
\text{Cyclopropane carbonyl} + \text{SOCl}_2 \xrightarrow{\text{Toluene, reflux}} \text{Acyl chloride}
$$ - Amide Bond Formation:
$$
\text{Acyl chloride} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Amide product}
$$
Triethylamine neutralizes HCl, driving the reaction to completion.
Final Esterification and Purification
The ethyl ester group is retained throughout the synthesis, but recrystallization or column chromatography ensures purity. Ethanol/water mixtures or silica gel chromatography are typical purification methods.
Analytical Data and Characterization
Spectroscopic Confirmation:
- ¹H NMR: Peaks at δ 1.25 (t, 3H, ester CH₃), δ 3.05 (s, 6H, N(CH₃)₂), δ 6.8–7.6 (m, aromatic protons).
- IR: Stretches at 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1600 cm⁻¹ (C=N).
Yield Optimization:
- Cyclopropanation: 60–70%
- Hydrazone formation: 75–85%
- Amidation: 80–90%
Challenges and Mitigation
- Steric Hindrance: The cyclopropane’s rigidity impedes functionalization. Using excess acyl chloride and prolonged reaction times improves yields.
- Regioselectivity: Selective mono-acylation is achieved by stepwise addition of reagents.
Applications and Derivatives
This compound serves as a precursor to trifluoromethylated cyclopropane derivatives, valuable in medicinal chemistry for their metabolic stability and bioactivity.
Q & A
Basic Research Questions
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
- The compound contains a cyclopropane ring, hydrazine-linked carbonyl groups, trifluoromethyl substituents, and dimethylamino-phenyl moieties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropane ring imposes steric constraints affecting molecular conformation . The hydrazine-carboxylate linkage enables participation in hydrogen bonding and metal coordination, relevant to biological interactions .
Q. What synthetic routes are commonly used to prepare this compound?
- Synthesis typically involves:
Cyclopropanation : Formation of the cyclopropane core via [2+1] cycloaddition using ethyl diazoacetate and alkenes under acidic/basic conditions .
Hydrazone Formation : Condensation of hydrazine derivatives with 4-(dimethylamino)benzaldehyde .
Amide Coupling : Activation of carboxylic acid intermediates (e.g., 3-(trifluoromethyl)aniline derivatives) using coupling agents like HATU or DCC .
- Key reagents: Trifluoroacetic acid (for trifluoromethylation), triethylamine (as a base), and dichloromethane/ethanol as solvents .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR resolve cyclopropane ring protons and trifluoromethyl groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Used to determine the spatial arrangement of the cyclopropane and hydrazine moieties .
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclopropanation step?
- Temperature Control : Maintain −10°C to 0°C to suppress side reactions (e.g., dimerization of diazo compounds) .
- Catalyst Selection : Use Rh(II) catalysts (e.g., Rh(OAc)) for stereoselective cyclopropane formation .
- Solvent Optimization : Dichloromethane or toluene improves solubility of intermediates .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to distinguish direct vs. indirect effects .
- Structural Analogues : Test derivatives (e.g., replacing trifluoromethyl with methyl or chloro groups) to isolate pharmacophore contributions .
- Example: A 2024 study found that the compound’s anti-inflammatory activity varied by >50% between RAW 264.7 macrophages and in vivo mouse models due to metabolic instability .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) .
- Molecular Dynamics (MD) : Simulate conformational changes in the cyclopropane ring under physiological conditions .
- QSAR Analysis : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with activity trends .
Methodological Guidance
Q. How to design stability studies under physiological conditions?
- Hydrolysis Assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .
Q. What techniques validate target engagement in cellular models?
- Fluorescence Polarization : Label the compound with a fluorophore and measure binding to recombinant proteins .
- Knockdown Experiments : Use siRNA to silence putative targets (e.g., NF-κB) and assess activity loss .
Notes
- Contradictions in synthesis yields (e.g., 65–75% vs. 80–85%) reflect solvent purity and catalyst batch variations .
- Computational predictions require experimental validation due to the compound’s conformational rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
